1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]-3-methyl-
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Overview
Description
1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]-3-methyl- is an organic compound that belongs to the class of primary alcohols. It contains a hydroxyl group (-OH) attached to a butane chain, with a sulfinyl group and a methyl group as substituents. The molecular formula of this compound is C8H18O2S .
Preparation Methods
The synthesis of 1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]-3-methyl- can be achieved through various synthetic routes. One common method involves the oxidation of the corresponding sulfide using an oxidizing agent such as hydrogen peroxide or sodium periodate. The reaction conditions typically include a solvent like acetonitrile and a catalyst such as molybdenum or tungsten compounds .
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum compounds. Major products formed from these reactions include aldehydes, ketones, and sulfides .
Scientific Research Applications
1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a reagent in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an antioxidant and anti-inflammatory agent.
Mechanism of Action
The mechanism by which 1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]-3-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The sulfinyl group can undergo redox reactions, modulating cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar compounds to 1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]-3-methyl- include:
1-Butanol, 4-[(1,1-dimethylethyl)sulfonyl]-3-methyl-: This compound has a sulfonyl group instead of a sulfinyl group, making it more oxidized.
1-Butanol, 4-[(1,1-dimethylethyl)thio]-3-methyl-: This compound has a thioether group instead of a sulfinyl group, making it less oxidized.
1-Butanol, 4-[(1,1-dimethylethyl)oxy]-3-methyl-: This compound has an ether group instead of a sulfinyl group, altering its reactivity and solubility properties.
The uniqueness of 1-Butanol, 4-[(1,1-dimethylethyl)sulfinyl]-3-methyl- lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62296-30-4 |
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Molecular Formula |
C9H20O2S |
Molecular Weight |
192.32 g/mol |
IUPAC Name |
4-tert-butylsulfinyl-3-methylbutan-1-ol |
InChI |
InChI=1S/C9H20O2S/c1-8(5-6-10)7-12(11)9(2,3)4/h8,10H,5-7H2,1-4H3 |
InChI Key |
ZMDSMTUTVCKSOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)CS(=O)C(C)(C)C |
Origin of Product |
United States |
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